molecular formula C7H10O B1640008 Hepta-1,6-dien-4-one

Hepta-1,6-dien-4-one

Cat. No.: B1640008
M. Wt: 110.15 g/mol
InChI Key: PBZROIMXDZTJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hepta-1,6-dien-4-one, also known as methyl vinyl ketone, is an organic compound with the formula CH₃C(O)CH=CH₂. It is a reactive compound classified as an enone, the simplest example thereof. This colorless, flammable, and highly toxic liquid has a pungent odor and is soluble in water and polar organic solvents . This compound is a useful intermediate in the synthesis of various compounds and has significant applications in organic chemistry .

Preparation Methods

Hepta-1,6-dien-4-one can be synthesized through several methods:

Chemical Reactions Analysis

Hepta-1,6-dien-4-one undergoes various chemical reactions due to its reactive nature:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include alcohols, polymers, and various substituted compounds.

Mechanism of Action

Hepta-1,6-dien-4-one exerts its effects primarily through its alkylating ability, which is both the source of its high toxicity and its usefulness in organic synthesis. As an electrophilic alkene, it can form adducts with nucleophiles, making it an effective Michael acceptor . This reactivity allows it to participate in various chemical reactions, including polymerization and addition reactions.

Comparison with Similar Compounds

Hepta-1,6-dien-4-one can be compared with other similar compounds, such as:

This compound’s unique combination of reactivity and toxicity makes it a valuable compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

hepta-1,6-dien-4-one

InChI

InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3-4H,1-2,5-6H2

InChI Key

PBZROIMXDZTJDF-UHFFFAOYSA-N

SMILES

C=CCC(=O)CC=C

Canonical SMILES

C=CCC(=O)CC=C

Origin of Product

United States

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